molecular formula C5H7N3O3 B12914558 1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one CAS No. 62772-81-0

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one

Katalognummer: B12914558
CAS-Nummer: 62772-81-0
Molekulargewicht: 157.13 g/mol
InChI-Schlüssel: NIZSWFBLTHFEMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one typically involves the nitration of 1,2-dimethylpyrazolone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of 1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1,2-dimethyl-4-amino-1H-pyrazol-3(2H)-one.

    Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Dimethyl-3-nitro-1H-pyrazol-5(2H)-one
  • 1,2-Dimethyl-4-amino-1H-pyrazol-3(2H)-one
  • 1,2-Dimethyl-4-chloro-1H-pyrazol-3(2H)-one

Uniqueness

1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

62772-81-0

Molekularformel

C5H7N3O3

Molekulargewicht

157.13 g/mol

IUPAC-Name

1,2-dimethyl-4-nitropyrazol-3-one

InChI

InChI=1S/C5H7N3O3/c1-6-3-4(8(10)11)5(9)7(6)2/h3H,1-2H3

InChI-Schlüssel

NIZSWFBLTHFEMY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=O)N1C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.